molecular formula C14H21NO B1451553 3-{[(4-Methylbenzyl)oxy]methyl}piperidine CAS No. 946787-11-7

3-{[(4-Methylbenzyl)oxy]methyl}piperidine

Cat. No. B1451553
M. Wt: 219.32 g/mol
InChI Key: HFXLZLHUOJAKDX-UHFFFAOYSA-N
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Description

“3-{[(4-Methylbenzyl)oxy]methyl}piperidine” is a chemical compound with the molecular formula C14H21NO . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “3-{[(4-Methylbenzyl)oxy]methyl}piperidine” is 219.32 g/mol. The InChI key for this compound is HFXLZLHUOJAKDX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Bioactivity of Related Compounds

    The synthesis and structural analysis of compounds related to 3-{[(4-Methylbenzyl)oxy]methyl}piperidine, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, have been explored. This research includes detailed crystal structure analysis and bioactivity assessment against fungi (Xue Si-jia, 2011).

  • Enantioselective Benzylation

    The compound has been involved in the study of enantioselective benzylation processes, demonstrating utility in synthesizing biologically active compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).

  • Pharmacodynamic and Pharmacokinetic Properties

    Research on 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301), a compound related to 3-{[(4-Methylbenzyl)oxy]methyl}piperidine, has provided insights into its pharmacodynamic and pharmacokinetic properties, which are significant for the development of clinical trials for major depressive disorder (R. Garner et al., 2015).

Application in Material Science and Chemistry

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(4-methylphenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-6-13(7-5-12)10-16-11-14-3-2-8-15-9-14/h4-7,14-15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXLZLHUOJAKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663008
Record name 3-{[(4-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Methylbenzyl)oxy]methyl}piperidine

CAS RN

946787-11-7
Record name 3-{[(4-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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